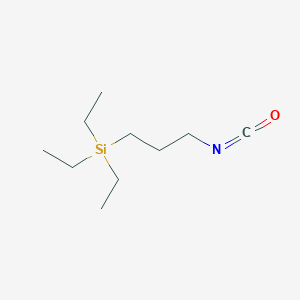
Triethyl(3-isocyanatopropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(3-isocyanatopropyl)silane (TESIC) is a chemical compound with the formula C11H23NO2Si. It is a colorless liquid with a pungent odor and is used in various scientific research applications. TESIC is an organosilicon compound that contains both a silicon atom and an isocyanate group. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions.
作用機序
Triethyl(3-isocyanatopropyl)silane contains an isocyanate group that is highly reactive and can react with various nucleophiles, including water, alcohols, and amines. The reaction of Triethyl(3-isocyanatopropyl)silane with nucleophiles leads to the formation of urea or carbamate groups, which are widely used in the synthesis of various organic compounds. Triethyl(3-isocyanatopropyl)silane can also undergo various reactions such as hydrolysis, oxidation, and reduction.
生化学的および生理学的効果
Triethyl(3-isocyanatopropyl)silane is not intended for use in drug development or medical applications. Therefore, there is limited information available on its biochemical and physiological effects. However, it is known that Triethyl(3-isocyanatopropyl)silane is highly toxic and can cause severe skin irritation, respiratory problems, and eye damage. Therefore, it should be handled with care and in a well-ventilated area.
実験室実験の利点と制限
Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. It can be used in various chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. However, Triethyl(3-isocyanatopropyl)silane also has some limitations, including its high toxicity, which requires careful handling and disposal. It is also highly reactive and can react with various nucleophiles, which can complicate the synthesis of organic compounds.
将来の方向性
There are several future directions for the research and development of Triethyl(3-isocyanatopropyl)silane. One area of interest is the synthesis of new organic compounds using Triethyl(3-isocyanatopropyl)silane as a reagent. Another area of interest is the development of new methods for the preparation of isocyanate-functionalized polymers and surface modification of various materials. Further research is also needed to understand the biochemical and physiological effects of Triethyl(3-isocyanatopropyl)silane and its potential applications in drug development and medical applications.
Conclusion:
In conclusion, Triethyl(3-isocyanatopropyl)silane is a versatile chemical compound that has various applications in scientific research. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions. Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. However, it also has some limitations, including its high toxicity, which requires careful handling and disposal. Further research is needed to understand the potential applications of Triethyl(3-isocyanatopropyl)silane in drug development and medical applications.
合成法
Triethyl(3-isocyanatopropyl)silane can be synthesized using various methods, including the reaction of 3-isocyanatopropyl chloride with triethylsilane in the presence of a base such as sodium hydride. Another method involves the reaction of 3-aminopropyltriethoxysilane with phosgene to form Triethyl(3-isocyanatopropyl)silane. The synthesis of Triethyl(3-isocyanatopropyl)silane is a complex process that requires careful handling and attention to safety.
科学的研究の応用
Triethyl(3-isocyanatopropyl)silane has many applications in scientific research, including the synthesis of various organic compounds such as polyurethanes, polyureas, and isocyanates. It is also used as a reagent in chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. Triethyl(3-isocyanatopropyl)silane is also used in the production of adhesives, coatings, and sealants.
特性
CAS番号 |
17067-62-8 |
|---|---|
製品名 |
Triethyl(3-isocyanatopropyl)silane |
分子式 |
C10H21NOSi |
分子量 |
199.36 g/mol |
IUPAC名 |
triethyl(3-isocyanatopropyl)silane |
InChI |
InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3 |
InChIキー |
HJLLHEIHBHLBIP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN=C=O |
正規SMILES |
CC[Si](CC)(CC)CCCN=C=O |
同義語 |
Silane, triethyl(3-isocyanatopropyl)-; 17067-62-8; SCHEMBL306139; 3-isocyanatopropyltriethylsilane; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



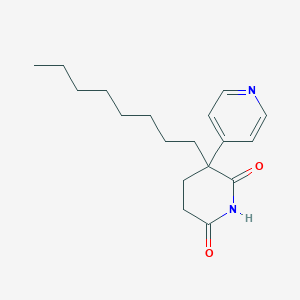
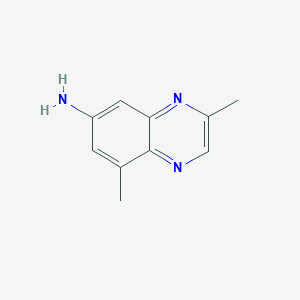
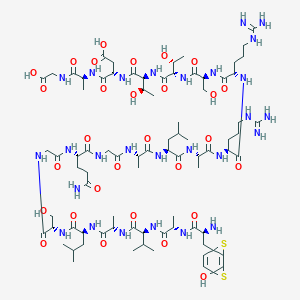
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
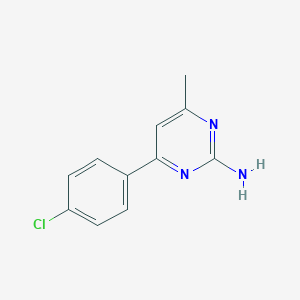
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
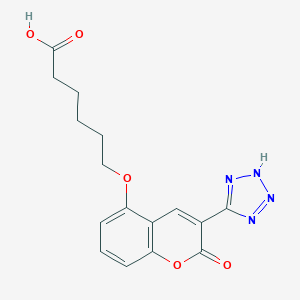
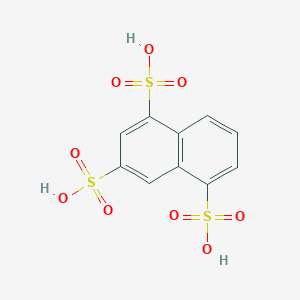
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
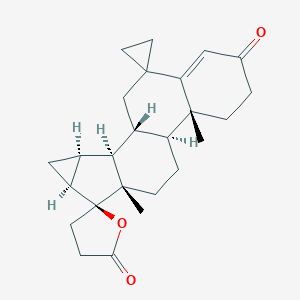
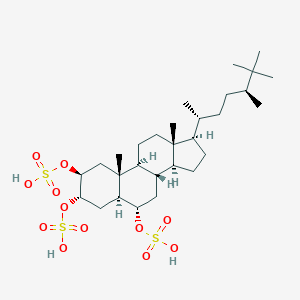
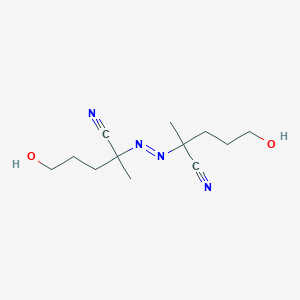
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)